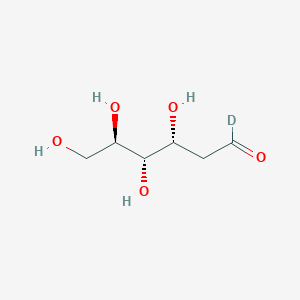
2-Deoxy-D-glucose-d1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Deoxy-D-glucose-d1 (2-DG-d1) is a deuterium-labeled analog of 2-deoxy-D-glucose. This compound is structurally similar to glucose, but with the hydroxyl group at the second carbon atom replaced by deuterium, which prevents it from undergoing further glycolysis. As a result, 2-DG-d1 acts as a competitive inhibitor of glucose metabolism, primarily affecting the hexokinase enzyme.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-DG-d1 can be synthesized through the reduction of 2-deoxy-D-glucose using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of 2-DG-d1 involves large-scale chemical synthesis using similar methods as described above. The process requires careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-DG-d1 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Oxidation of 2-DG-d1 can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions involving 2-DG-d1 typically require strong nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Oxidation of 2-DG-d1 can lead to the formation of 2-deoxy-D-gluconic acid.
Reduction: Reduction of 2-DG-d1 can produce 2-deoxy-D-glyceraldehyde.
Substitution: Substitution reactions can yield various derivatives of 2-DG-d1, depending on the substituents introduced.
Applications De Recherche Scientifique
2-DG-d1 is widely used in scientific research due to its ability to inhibit glucose metabolism. Its applications include:
Chemistry: Used as a tracer in metabolic studies to understand glucose uptake and utilization in cells.
Biology: Employed in studies of cellular respiration and glycolysis.
Medicine: Investigated for its potential use in cancer therapy, as cancer cells often exhibit high glucose metabolism.
Industry: Utilized in the development of diagnostic tools and imaging agents.
Mécanisme D'action
2-DG-d1 exerts its effects by competitively inhibiting hexokinase, the enzyme responsible for phosphorylating glucose to form glucose-6-phosphate. By binding to the active site of hexokinase, 2-DG-d1 prevents glucose from being metabolized, thereby disrupting glycolysis. This inhibition can lead to the accumulation of glucose in cells and affect various metabolic pathways.
Molecular Targets and Pathways Involved:
Hexokinase: The primary molecular target of 2-DG-d1.
Glycolysis: The metabolic pathway affected by the inhibition of hexokinase.
Comparaison Avec Des Composés Similaires
3-O-methyl-D-glucose
6-deoxy-D-glucose
1,6-dideoxy-D-glucose
Propriétés
Formule moléculaire |
C6H12O5 |
|---|---|
Poids moléculaire |
165.16 g/mol |
Nom IUPAC |
(3R,4S,5R)-1-deuterio-3,4,5,6-tetrahydroxyhexan-1-one |
InChI |
InChI=1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h2,4-6,8-11H,1,3H2/t4-,5-,6+/m1/s1/i2D |
Clé InChI |
VRYALKFFQXWPIH-CLXJGOSUSA-N |
SMILES isomérique |
[2H]C(=O)C[C@H]([C@@H]([C@@H](CO)O)O)O |
SMILES canonique |
C(C=O)C(C(C(CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


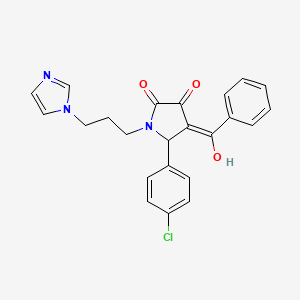
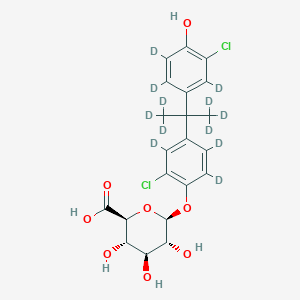
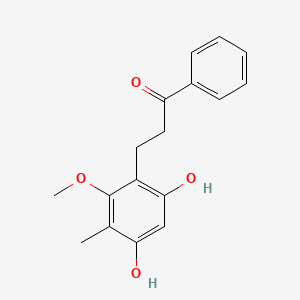
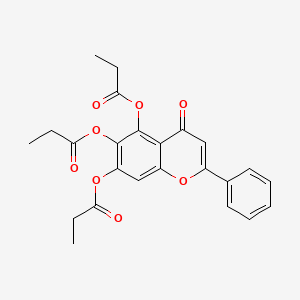
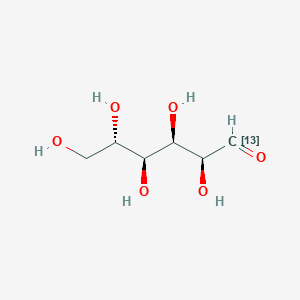
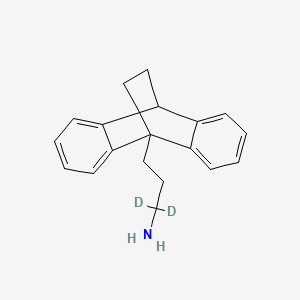
![(1S,2R,6R,8R,9R)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one](/img/structure/B15139909.png)
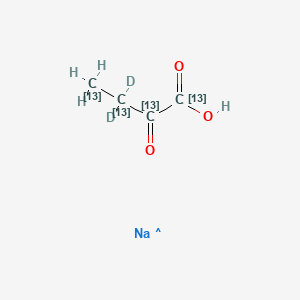

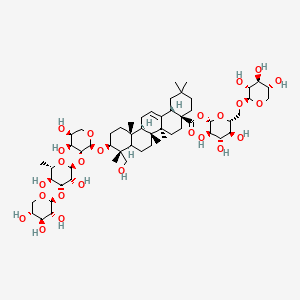
![(Z)-but-2-enedioic acid;4-N-[(2,6-dichlorophenyl)methyl]-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine](/img/structure/B15139953.png)
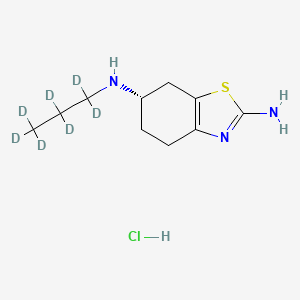

![[(2R,3S,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B15139971.png)
